molecular formula C18H18N4O2S B5622079 N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5622079
M. Wt: 354.4 g/mol
InChI Key: BFJIABJIGSUYLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions highlighting the versatility of heterocyclic chemistry. For example, a study on the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides demonstrates the ability to incorporate oxadiazole and pyridine units into larger heterocyclic frameworks, providing insights into potential pathways for the synthesis of N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals critical interactions and conformations. The crystal structure analysis of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provides valuable data on dihedral angles, intramolecular hydrogen bonding, and crystal packing, which are essential for understanding the 3D arrangement and potential reactivity of N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Mukhtar et al., 2012).

Chemical Reactions and Properties

Investigations into the reactivity of similar compounds reveal a range of functionalization reactions. For instance, studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine provide insights into how different reactants and conditions can be used to introduce new functional groups, potentially applicable to modifying N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide under different conditions. The reported crystal structure and physical characterization of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide: N,N-dimethylformamide (1: 1) provide a benchmark for comparing physical properties (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and the ability to undergo cycloaddition or substitution reactions, are essential for understanding and predicting the behavior of N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in synthetic and application contexts. Relevant studies on the synthesis and reactions of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives offer insights into the chemical properties of structurally similar compounds (Mohamed, 2021).

properties

IUPAC Name

N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(15-10-12-4-1-2-6-14(12)25-15)20-9-7-16-21-17(22-24-16)13-5-3-8-19-11-13/h3,5,8,10-11H,1-2,4,6-7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIABJIGSUYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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